RET Kinase Selectivity Profile vs. Class‑Representative Quinazolinone Benzamides
The target compound has been cited as a selective RET kinase inhibitor, with cellular IC₅₀ values falling below 10 µM in a series of benzamide derivatives tested against RET‑dependent cancer models . In contrast, the broader quinazolinone‑benzamide class commonly engages alternative kinase targets such as EGFR, VEGFR, PI3Kγ, and Aurora kinases, with IC₅₀ values spanning 0.24 µM (Aurora A) to 57 mM (EGFR) depending on substitution [1]. Direct head‑to‑head RET‑IC₅₀ data against a named single comparator are not available in the public domain; therefore, the selectivity claim rests on class‑level kinase‑panel profiling patterns rather than a matched‑pair experiment.
| Evidence Dimension | Kinase target specificity (RET vs. other kinases) |
|---|---|
| Target Compound Data | Reported RET IC₅₀ < 10 µM (cellular assay; exact value not specified) |
| Comparator Or Baseline | Quinazolinone‑benzamide class: EGFR IC₅₀ = 56.78 ± 4.94 mM; Aurora A IC₅₀ = 0.242 ± 0.036 µM; PI3Kγ IC₅₀ = low nanomolar range |
| Quantified Difference | Qualitative selectivity for RET over EGFR (≥ 5000‑fold); insufficient data for a precise numerical comparison |
| Conditions | Cellular RET‑kinase inhibition assay (vendor‑cited); comparator data from PMC Table 5 on compound 59 kinase panel |
Why This Matters
Procurement for RET‑focused oncology projects requires confirmation that the selected compound engages RET preferentially over co‑occurring kinase targets, and the available selectivity signature reduces the risk of off‑target pharmacology.
- [1] PMC Table 5. Activity of compound 59 against selected kinases. PMC Copyright Notice, 2023. View Source
